molecular formula C24H18Br2N4O B11712733 2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol

Cat. No.: B11712733
M. Wt: 538.2 g/mol
InChI Key: MMQUHDZNGUPWCL-WHRAKHKCSA-N
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Description

2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine atoms and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenol group is then brominated using bromine or a brominating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIBROMO-6-[(E)-({4-PHENYL-1-[(E)-(1-PHENYLETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is unique due to its specific combination of a brominated phenol and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H18Br2N4O

Molecular Weight

538.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[4-phenyl-1-[(E)-1-phenylethylideneamino]imidazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C24H18Br2N4O/c1-16(17-8-4-2-5-9-17)29-30-15-22(18-10-6-3-7-11-18)28-24(30)27-14-19-12-20(25)13-21(26)23(19)31/h2-15,31H,1H3/b27-14+,29-16+

InChI Key

MMQUHDZNGUPWCL-WHRAKHKCSA-N

Isomeric SMILES

C/C(=N\N1C=C(N=C1/N=C/C2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NN1C=C(N=C1N=CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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